![molecular formula C11H15ClN4O3 B2485236 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone CAS No. 860609-88-7](/img/structure/B2485236.png)
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C11H15ClN4O3 and its molecular weight is 286.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Oxidation Studies
One of the key scientific applications of related pyridazinone compounds involves their use in photochemical oxidation studies. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a closely related compound, was studied for its reaction under UV-visible light, leading to various photolyzed products. This study highlights the potential of pyridazinone derivatives in photochemical processes and their reactions under specific conditions (Maki et al., 1988).
Analgesic and Anti-Inflammatory Activities
Another significant area of research is the exploration of analgesic and anti-inflammatory activities of pyridazinone derivatives. Investigations into various derivatives, including those related to 4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone, have shown promising results as analgesic and anti-inflammatory agents. These studies provide insights into the potential therapeutic applications of these compounds (Takaya et al., 1979).
Imaging Agents in Parkinson's Disease
Research has also been conducted on derivatives of pyridazinone for use as imaging agents in medical diagnostics, particularly for Parkinson's disease. The synthesis of specific derivatives aims to enhance imaging capabilities in neurological disorders, demonstrating the versatility of pyridazinone compounds in medical imaging applications (Wang et al., 2017).
Metabolic Studies
Studies on the metabolism of pyridazinone derivatives, including their pharmacological impacts, provide essential insights into how these compounds are processed in biological systems. This research is crucial for understanding the safety, efficacy, and potential therapeutic uses of pyridazinone-based drugs (Hayashi et al., 1978).
Spectroscopic Analysis and Structural Studies
Detailed spectroscopic analyses, such as FT-IR, NMR, and UV-vis studies, are conducted on pyridazinone derivatives to understand their molecular structure and properties better. These studies are fundamental for the development of new compounds with desired pharmacological properties (Dede et al., 2018).
Herbicidal Applications
Pyridazinone derivatives have also been explored for their potential as herbicides. Their modes of action, such as inhibition of photosynthesis in plants, make them candidates for agricultural applications, highlighting their utility beyond pharmaceutical uses (Hilton et al., 1969).
Propriétés
IUPAC Name |
4-chloro-2-[(2E)-2-hydroxyiminopropyl]-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3/c1-8(14-18)7-16-11(17)10(12)9(6-13-16)15-2-4-19-5-3-15/h6,18H,2-5,7H2,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZHAHFTMYLDQR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
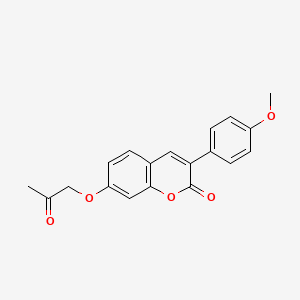


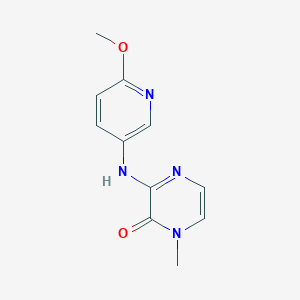
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
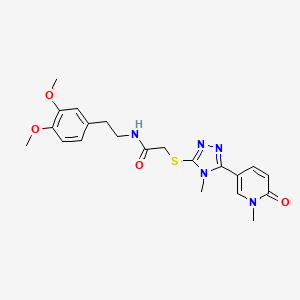
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
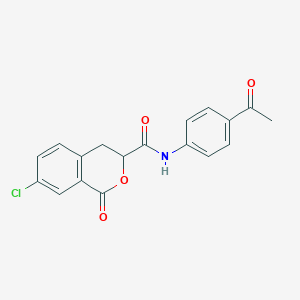
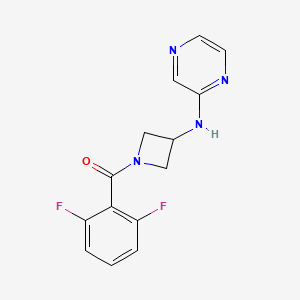
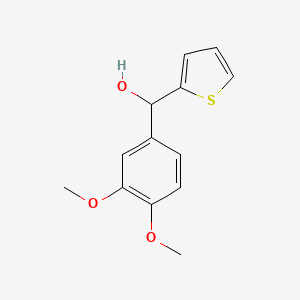
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
